8-[4-(4-fluorophenoxy)butoxy]quinoline
Overview
Description
8-[4-(4-fluorophenoxy)butoxy]quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
The synthesis of 8-[4-(4-fluorophenoxy)butoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 4-bromobutyl bromide.
Ether Formation: 4-fluorophenol reacts with 4-bromobutyl bromide in the presence of a base such as potassium carbonate to form 4-(4-fluorophenoxy)butyl bromide.
Quinoline Formation: The intermediate 4-(4-fluorophenoxy)butyl bromide is then reacted with 8-hydroxyquinoline in the presence of a base such as sodium hydride to form this compound.
Chemical Reactions Analysis
8-[4-(4-fluorophenoxy)butoxy]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced quinoline derivatives.
Scientific Research Applications
8-[4-(4-fluorophenoxy)butoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antiviral, and antimalarial drugs due to its ability to inhibit various enzymes and biological pathways.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological targets.
Materials Science: It is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This results in various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
8-[4-(4-fluorophenoxy)butoxy]quinoline can be compared with other fluorinated quinoline derivatives, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
These compounds share a common quinoline core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
8-[4-(4-fluorophenoxy)butoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQGGYZSMACAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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